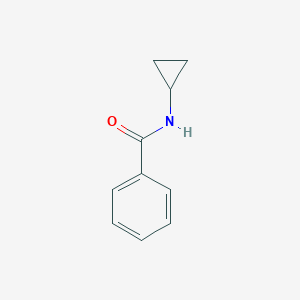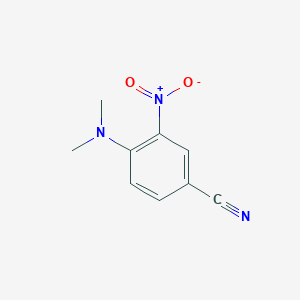
Calcium acetylacetonate
Vue d'ensemble
Description
Calcium acetylacetonate is a white powder with a characteristic odor . It is stable and can react with oxidants . It is used as an additive, including halogenated polymers, mainly used in PVC plastics as light stabilizers, heat stabilizers, and antioxidants . It can significantly extend the service life of plastic products so that plastic products can maintain their original color and transparency for a long time .
Synthesis Analysis
Calcium acetylacetonate is synthesized using the robust phase method . The solid base is first reacted with weakly acidic calcium acetylacetonate to form pure metal salts of calcium acetylacetonate . The solid base and calcium acetylacetonate are added to the mortar for grinding for a few minutes in a specific ratio .Molecular Structure Analysis
The molecular formula of Calcium acetylacetonate is C5H7CaO2+ . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .Chemical Reactions Analysis
Metal acetylacetonate complexes are used in different applications; for example, as a catalyst in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .Applications De Recherche Scientifique
Metal–Organic Frameworks (MOFs) Synthesis
Calcium acetylacetonate is utilized in the synthesis of MOFs, which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. A study demonstrated the solvothermal reaction of calcium acetylacetonate with 1,4-naphthalenedicarboxylic acid to create a MOF with unique fluorescence properties . This MOF exhibits blue-shifted fluorescence due to a ligand-to-metal charge transfer, marking it as a potential material for sensing applications.
Luminescence Materials
The compound’s role in the development of luminescent materials is significant. MOFs synthesized using calcium acetylacetonate can show various luminescence from UV to visible light under UV/Vis excitation . These materials are promising for applications such as display technologies, lighting, and optical sensors.
Catalysis
Calcium acetylacetonate serves as a precursor for catalysts in organic syntheses. Metal enolates derived from calcium acetylacetonate are used in a variety of catalyzed reactions, contributing to the development of catalysts that offer selectivity, reactivity, and atom economy for efficient chemical transformations .
Nanoparticle Research
This compound is instrumental in nanoparticle research, where it acts as a precursor for the synthesis of nanoparticles. These nanoparticles have diverse applications, including in electronics, medicine, and materials science .
Polymer Science
In polymer science, calcium acetylacetonate is used as a precursor and stabilizer. It helps in the synthesis of polymers with specific properties and enhances the stability of polymer structures during the manufacturing process .
NMR Spectroscopy
Calcium acetylacetonate’s ability to function as a probe in NMR spectroscopic studies makes it a valuable class of NMR shift reagents. It aids in the detailed analysis of molecular structures and dynamics .
Mécanisme D'action
Target of Action
Calcium acetylacetonate, also known as CALCIUMACETYLACETONATE, is a coordination complex derived from the acetylacetonate anion and calcium ions . The primary targets of this compound are the calcium channels in the body . These channels play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and maintaining heart rhythm .
Mode of Action
The compound interacts with its targets by binding to the calcium channels. The bidentate ligand acetylacetonate, often abbreviated as acac, binds to the metal to form a six-membered chelate ring . This interaction results in changes in the calcium ion concentration within the cells, affecting various physiological processes .
Biochemical Pathways
Calcium acetylacetonate affects the calcium signaling pathway, which is essential for the functional integrity of the nervous, muscular, and skeletal systems . The compound’s interaction with calcium channels can influence the amplitude and frequency of calcium release, thereby affecting downstream effects such as muscle contraction and nerve impulse transmission .
Pharmacokinetics
The pharmacokinetic properties of calcium acetylacetonate have been studied in mice. The compound exhibits linear pharmacokinetics due to a first-order reaction . The absolute bioavailability of calcium from calcium acetylacetonate was found to be greater than that of calcium chloride . The mean residence time for absorption of calcium from calcium acetylacetonate was also longer than those from other calcium salts .
Result of Action
The molecular and cellular effects of calcium acetylacetonate’s action primarily involve changes in calcium ion concentration within the cells. This can lead to alterations in various physiological processes, including muscle contraction, nerve impulse transmission, and heart rhythm . Additionally, the compound exhibits fluorescence due to a ligand-to-metal charge transfer (LMCT) transition .
Action Environment
The action, efficacy, and stability of calcium acetylacetonate can be influenced by various environmental factors. For instance, the degree of hydration can affect the compound’s reaction suitability . Furthermore, the compound’s melting point, which is greater than 280°C (dec.) , can also influence its stability under different environmental conditions.
Safety and Hazards
Calcium acetylacetonate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves/protective clothing/eye protection/face protection should be worn when handling this compound .
Orientations Futures
Calcium acetylacetonate is used as precursors for nanoparticle research, polymer science, catalysis, and their mechanistic aspects . It is also used in a plethora of catalyzed reactions . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
Propriétés
IUPAC Name |
calcium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZYYQMPRQKMAC-FDGPNNRMSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentane-2,4-dionato)calcium | |
CAS RN |
19372-44-2 | |
| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato)calcium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The mechanism of action of Calcium Acetylacetonate is highly dependent on its application. For example, when used as a precursor for Calcium Oxide (CaO) in CO2 capture, its interaction involves thermal decomposition to form porous CaO nanofibers. [] These nanofibers then react with CO2 to form Calcium Carbonate (CaCO3). [] In other applications, such as the synthesis of polycalciumphenylsiloxane, Calcium Acetylacetonate reacts with polyphenylsiloxane, likely through interactions with silanol groups, although the exact mechanism requires further investigation. [] In biological contexts, like its effect on gut microbiota, the specific interactions and downstream effects are complex and not fully understood. [] More research is needed to elucidate the precise molecular targets and pathways affected by Calcium Acetylacetonate in different biological systems.
A: - Molecular Formula: Ca(C5H7O2)2 - Molecular Weight: 258.32 g/mol- Spectroscopic Data: While the provided abstracts do not detail specific spectroscopic data, Calcium Acetylacetonate is commonly characterized using techniques like Infrared (IR) spectroscopy [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and X-ray powder diffraction (XRD) analysis [, ]. These techniques provide information about its vibrational frequencies, chemical environment of atoms, and crystal structure, respectively.
A: Calcium Acetylacetonate acts as a catalyst in specific organic reactions. For instance, it catalyzes the conjugate addition of thiols to electron-deficient cyclopropanes, offering a novel route to synthesize γ-sulfanyl malonates. [] This reaction proceeds without needing prior thiol activation or exogenous bases, showcasing the unique catalytic activity of Calcium Acetylacetonate. [] The exact mechanism likely involves the activation of the cyclopropane ring by the calcium complex, facilitating nucleophilic attack by the thiol. Further studies are needed to explore its catalytic potential in other reactions.
A: While the provided abstracts don't directly address SAR studies, modifications to the acetylacetonate ligand or the metal center could significantly influence its properties. For instance, changing the substituents on the acetylacetonate ring might affect its solubility, thermal stability, and interaction with target molecules. Similarly, replacing Calcium with other metals could alter its catalytic activity, as observed with Magnesium Acetylacetonate. [] Systematic SAR studies are crucial for optimizing its structure for desired applications.
A: Calcium Acetylacetonate's stability is dependent on environmental factors like temperature, humidity, and exposure to air and light. [, ] To improve its stability and handling, specific formulations have been developed. For example, coating Calcium Acetylacetonate with compatible agents like alcohols, carboxylic acids, phosphates, waxes, and polysiloxanes enhances its stability and compatibility with halogenated polymers. []
ANone: It's important to note that the provided research papers primarily focus on Calcium Acetylacetonate's applications in material science, chemical synthesis, and to some extent, its impact on gut microbiota. The available information doesn't provide sufficient evidence to answer questions related to its pharmacological properties, such as ADME, toxicity, drug delivery, or therapeutic applications.
A: While the provided abstracts don't delve into the historical context, research on Calcium Acetylacetonate likely evolved alongside the broader field of metal-organic frameworks and their applications. Early studies might have focused on its synthesis, characterization, and basic properties. Over time, research expanded to explore its use in various fields:* Catalysis: Exploring its potential to facilitate organic reactions like thiol addition to cyclopropanes. [] * Materials Science: Utilizing it as a precursor for synthesizing materials like Calcium Oxide nanofibers for CO2 capture [] and polycalciumphenylsiloxane for various applications. []* Thin Films and Coatings: Incorporating it in sol-gel processes to create thin films for electronic applications, like pyroelectric sensors. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)




![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)






![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
